molecular formula C9H11N3 B145704 2-Amino-5,6-dimethylbenzimidazole CAS No. 29096-75-1

2-Amino-5,6-dimethylbenzimidazole

Cat. No. B145704
CAS RN: 29096-75-1
M. Wt: 161.2 g/mol
InChI Key: YPFQISHSXCFZMU-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethylbenzimidazole is a derivative of benzimidazole, which is a significant structural component in medicinal chemistry due to its presence in many biologically active molecules. The core structure of 2-aminobenzimidazole is versatile and can be modified to create a variety of compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of multifunctional 2-aminobenzimidazoles can be achieved through an iodine-promoted cyclization process on DNA, which allows for a broad range of substrate scopes. This method is particularly useful for designing and synthesizing DNA-encoded libraries that are focused on the 2-aminobenzimidazole core . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of various pyrimido[1,2-a]benzimidazole derivatives, which can be further modified through methylation, catalytic hydrogenation, and reduction with NaBH4 .

Molecular Structure Analysis

The molecular structure of 2-aminobenzimidazole derivatives, such as 5,6-dimethylbenzimidazole, can be altered to produce new heterocycles like 3-dimethylsila-2H-imidazo[1,2-a]benzimidazoles. These heterocycles exhibit unique spectral properties and are obtained by reacting 2-aminobenzimidazole derivatives with bromomethyldimethylchlorosilane in anhydrous tetrahydrofuran .

Chemical Reactions Analysis

5,6-Dehydrobenzimidazoles, which are closely related to 2-amino-5,6-dimethylbenzimidazole, can be synthesized through lead tetra-acetate oxidation of amino-substituted triazolobenzimidazole. These dehydrobenzimidazoles can undergo cyclo-addition with various dienophiles and dipolarophiles to create a range of compounds. This method has been used to prepare other 5,6-dehydrobenzimidazoles as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5,6-dimethylbenzimidazole derivatives can be characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR). For instance, 2-amino-4,5-dimethylbenzoic acid, a related compound, was synthesized and characterized to confirm its structure, which provides insights into the properties of the benzimidazole derivatives .

Scientific Research Applications

1. Medicinal Chemistry

2-Amino-5,6-dimethylbenzimidazole, a derivative of benzimidazole, has garnered significant interest due to its presence in vitamin B12. Various benzimidazole derivatives, including 5,6-dimethylbenzimidazole, have been incorporated in antihelminthic, antacid, and antibacterial drugs. Their interactions with DNA and influence on DNA-associated processes are crucial in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).

2. Biochemical Synthesis

5,6-Dimethylbenzimidazole plays a role in the biosynthesis of δ-aminolævulic acid in chicken erythrocyte preparations, affecting metal ion interactions. This aspect of benzimidazole chemistry is vital for understanding biochemical pathways and synthesis processes (Brown, 1958).

3. Heme Synthesis Inhibition

This compound has been observed to inhibit heme synthesis in vitro. Its inhibitory properties were significant in the study of red blood cell formation and influenza virus multiplication, providing insights into molecular biology and virology (Abbott & Dodson, 1954).

4. Chemical Interactions and Complexes

Studies have shown that 5,6-Dimethylbenzimidazole can form complexes with other molecules like cucurbiturils. Understanding these interactions is important for the development of new materials and drugs (Zhao Li-ju, 2010).

5. Interaction with Vitamin B12

Research has shown that 5,6-dimethylbenzimidazole and similar compounds can inhibit the growth of certain organisms that require vitamin B12. This has implications for understanding the biochemical pathways involving vitamin B12 (Hendlin & Soars, 1951).

6. Novel Chemical Syntheses

5,6-Dimethylbenzimidazole has been used in the synthesis of new chemical structures, such as fused pyrimidines, highlighting its utility in organic chemistry and drug development (Alper & Pepper, 1975).

7. Cardiovascular Activities

Recent discoveries have unveiled novel microbial natural products, like myxadazoles, derived from 5,6-dimethylbenzimidazole. These compounds show potential for treating cardiovascular diseases, indicating a new avenue for therapeutic applications (Li et al., 2021).

8. Thermal Stability in Coordination Compounds

The thermal stability of copper(II) complexes containing 5,6-dimethylbenzimidazole has been studied, demonstrating its potential use in material sciences and pharmacology (Vlaicu et al., 2013).

Safety And Hazards

When handling 2-Amino-5,6-dimethylbenzimidazole, it’s important to keep the product and empty container away from heat and sources of ignition. Its thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

2-Amino-5,6-dimethylbenzimidazole and its derivatives have a wide range of biological and pharmaceutical activities . This suggests potential for future research and development in medicinal chemistry.

properties

IUPAC Name

5,6-dimethyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFQISHSXCFZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183342
Record name 5,6-Dimethylbenzimidazol-2-ylamine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dimethylbenzimidazole

CAS RN

29096-75-1
Record name 2-Amino-5,6-dimethylbenzimidazole
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Record name 5,6-Dimethylbenzimidazol-2-ylamine
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Record name 29096-75-1
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Record name 5,6-Dimethylbenzimidazol-2-ylamine
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Record name 5,6-dimethylbenzimidazol-2-ylamine
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Record name 2-Amino-5,6-dimethylbenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
SS Raoof, A Salman, HA Hasan, D Saleem, S Khaleel - researchgate.net
Organic chemistry is replete of heterocyclic compounds containing carbon and other elements like oxygen, nitrogen and/or sulfur. These compounds play an important role in biological …
Number of citations: 0 www.researchgate.net
SO Podunavac-Kuzmanović, DD Cvetković… - International journal of …, 2009 - mdpi.com
A set of benzimidazole derivatives were tested for their inhibitory activities against the Gram-negative bacterium Pseudomonas aeruginosa and minimum inhibitory concentrations were …
Number of citations: 79 www.mdpi.com
H Alper, L Pepper - Canadian Journal of Chemistry, 1975 - cdnsciencepub.com
2-Aminobenzimidazole and 2-amino-5,6-dimethylbenzimidazole react with various epoxy bromides in hot 2-butanone to give, after basification, 3-hydroxy-1,2,3,4-tetrahydropyrimido[1,…
Number of citations: 8 cdnsciencepub.com
S Podunavac-Kuzmanovic, D Cvetkovic - Rev Roum Chim, 2010 - revroum.lew.ro
In the paper the antimicrobial activity of copper (II) complexes with two series of benzimidazoles was investigated. The first one was based on 1-benzyl-2-aminobenzimidazole, and the …
Number of citations: 9 revroum.lew.ro
Y Kouadri, MR Ouahrani, BE Missaoui… - Asian Journal of …, 2015 - researchgate.net
Ethyl 2-oxocyclohexanecarboxylate has undergone smooth condensation with arylamines under ethanol. The corresponding β-enaminoesters compounds were obtained in good yields…
Number of citations: 9 www.researchgate.net
RSP Hsi, LL Skaletzky - Journal of Labelled Compounds and …, 1980 - Wiley Online Library
Synthesis of 2‐acetamido‐5,6‐dimethylbenzimidazole, labeled with deuterium and tritium at the 4‐ and 7‐Dositions of the benzimidazole ring system, is described. 4,5‐Dimethyl‐O‐…
CJ Goin, VW Mayer - Mutation Research/Genetic Toxicology, 1995 - Elsevier
Twenty-two benzimidazole compounds were tested for induction of chromosome loss (CHRL) in the diploid yeast Saccharomyces cerevisiae strain D61.M. Six compounds tested …
Number of citations: 22 www.sciencedirect.com
AR Katritzky, F Yates - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
The phthaloylation of 2-aminobenzimidazoles, 3-amino-1,2,4-triazole, 3-amino-5-methylpyrazole, 2-amino-pyridine, and 2-aminopyrimidine with phthaloyl chloride and with phthalic …
Number of citations: 18 pubs.rsc.org
D Kang, NV Kirienko - Frontiers in microbiology, 2017 - frontiersin.org
Pseudomonas aeruginosa is a re-emerging, multidrug-resistant, opportunistic pathogen that threatens the lives of immunocompromised patients, patients with cystic fibrosis, and those …
Number of citations: 66 www.frontiersin.org
SO Podunavac-Kuzmanović… - Journal of the Serbian …, 2007 - doiserbia.nb.rs
Zinc(II) chloride was reacted with some 1-benzylbenzimidazole derivatives (L) to give complexes of the formula ZnL2Cl2. All the ligands and their zinc(II) complexes were evaluated for …
Number of citations: 68 doiserbia.nb.rs

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